
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₁ClO and a molecular weight of 206.67 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carbaldehyde group attached to a dihydronaphthalene ring system . It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Methylation: The methyl group is introduced via methylation reactions, which can be carried out using methyl iodide or dimethyl sulfate.
Formylation: The final step involves the formylation of the compound to introduce the carbaldehyde group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde involves its interaction with molecular targets and pathways. The carbaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The chloro and methyl groups influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparison with Similar Compounds
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the methyl group, resulting in different reactivity and applications.
3-Methyl-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the chloro group, affecting its chemical properties and uses.
1-Chloro-3-methyl-2-naphthaldehyde: Similar structure but with variations in the position of functional groups, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications .
Properties
CAS No. |
861843-98-3 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO/c1-8-6-9-4-2-3-5-10(9)12(13)11(8)7-14/h2-5,7-8H,6H2,1H3 |
InChI Key |
ULXZSCJAUSVXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=C1C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
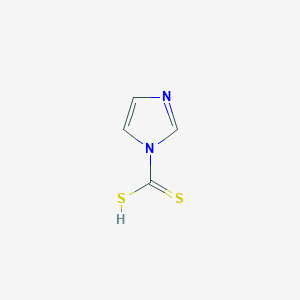

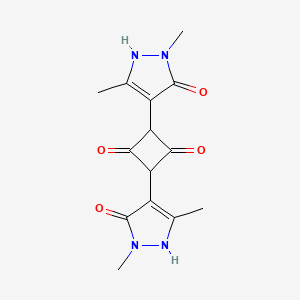
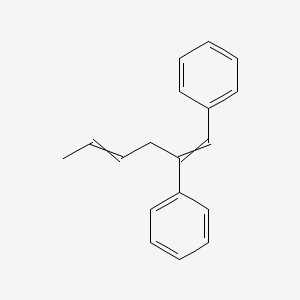
![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
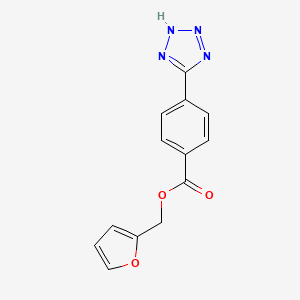

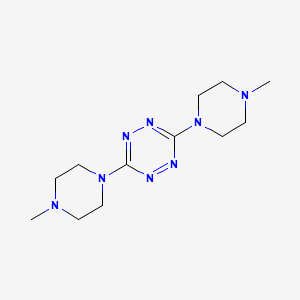
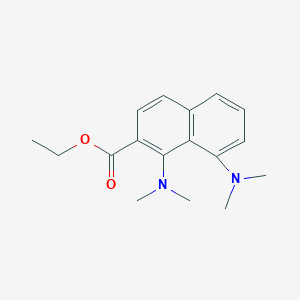
![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
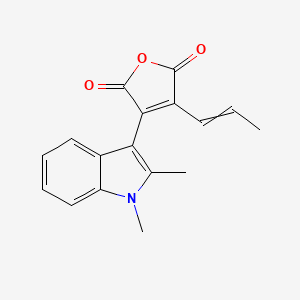
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
